molecular formula C11H12Br2O2 B8442364 1,1-Dibromo-2-(3-ethoxy-4-methoxyphenyl)ethene

1,1-Dibromo-2-(3-ethoxy-4-methoxyphenyl)ethene

Cat. No. B8442364
M. Wt: 336.02 g/mol
InChI Key: XJTNTJOIHOERLV-UHFFFAOYSA-N
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Patent
US07589205B2

Procedure details

According to the General Procedure F, carbon tetrabromide (3.70 g, 11.10 mmol), triphenylphosphine (5.82 g, 22.20 mmol) and 3-Ethoxy-4-methoxybenzaldehyd (2.00 g, 11.10 mmol) are converted to give after workup and chromatography (SiO2, CH2Cl2, Rf=0.55) the title compound (3.37 g, 10.03 mmol) as a pale yellow solid. M.p. 41-42° C.;
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
5.82 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([Br:5])(Br)(Br)[Br:2].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH2:25]([O:27][C:28]1[CH:29]=[C:30]([CH:33]=[CH:34][C:35]=1[O:36][CH3:37])[CH:31]=O)[CH3:26]>C(Cl)Cl>[Br:2][C:1]([Br:5])=[CH:31][C:30]1[CH:33]=[CH:34][C:35]([O:36][CH3:37])=[C:28]([O:27][CH2:25][CH3:26])[CH:29]=1

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Step Two
Name
Quantity
5.82 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
C(C)OC=1C=C(C=O)C=CC1OC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC(=CC1=CC(=C(C=C1)OC)OCC)Br
Measurements
Type Value Analysis
AMOUNT: AMOUNT 10.03 mmol
AMOUNT: MASS 3.37 g
YIELD: CALCULATEDPERCENTYIELD 90.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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